![molecular formula C22H21N3O5S B488609 N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B488609.png)
N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-269273 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of WAY-269273 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
WAY-269273 can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-269273 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from the reactions of WAY-269273 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
WAY-269273 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its role in cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its therapeutic potential, particularly in diseases where Rho-associated protein kinase plays a role.
Industry: Potential applications in the development of new materials and chemical processes.
Mécanisme D'action
WAY-269273 exerts its effects by inhibiting Rho-associated protein kinase. This inhibition affects calcium sensitization, leading to smooth muscle relaxation . The molecular targets and pathways involved include the cAMP-dependent protein kinase catalytic subunit alpha and Rho-associated protein kinase 1 and 2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to WAY-269273 include:
- Y-27632
- Fasudil
- H-1152
Uniqueness
WAY-269273 is unique due to its specific inhibitory action on Rho-associated protein kinase and its potential applications in various fields. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Propriétés
Formule moléculaire |
C22H21N3O5S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
N-[4-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O5S/c1-29-20-7-4-3-6-17(20)19-14-18(23-25(19)22(26)21-8-5-13-30-21)15-9-11-16(12-10-15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3 |
Clé InChI |
ISGWVSLASIOMKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C |
SMILES canonique |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




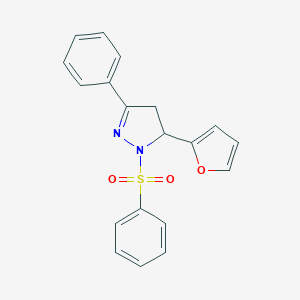
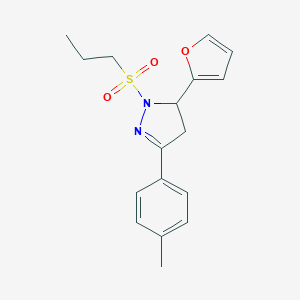
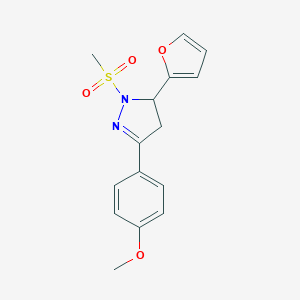


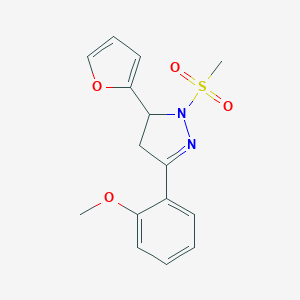
![2-[1-benzoyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B488540.png)
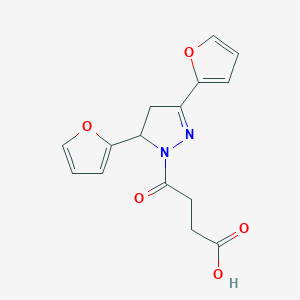
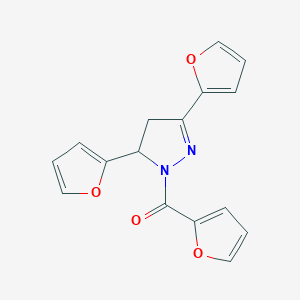
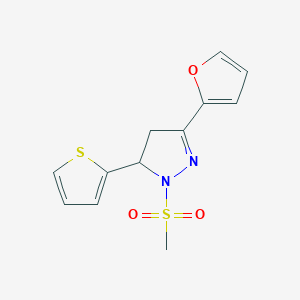

![5-[5-(2-furyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B488546.png)
